molecular formula C14H28 B14632620 2,2,3,5,5,6,6-Heptamethyl-3-heptene CAS No. 54845-26-0

2,2,3,5,5,6,6-Heptamethyl-3-heptene

Cat. No.: B14632620
CAS No.: 54845-26-0
M. Wt: 196.37 g/mol
InChI Key: RVZGQICOUDJTHV-ZHACJKMWSA-N
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Description

Contextualization within Advanced Hydrocarbon Chemistry Research

Advanced hydrocarbon chemistry research is a cornerstone of the petrochemical industry and materials science. nobelprize.org This field focuses on the transformation of simple hydrocarbons from sources like petroleum and natural gas into more valuable and complex molecules. nobelprize.orgusc.edu Key processes include isomerization, alkylation, and polymerization, often catalyzed by acids and involving carbocation intermediates. nobelprize.orgusc.edu The development of highly acidic systems, or superacids, has been instrumental in studying these reactive intermediates. nobelprize.orgusc.edu

Research in this area is also driven by the need for more efficient and environmentally benign processes, including the development of new catalysts and synthetic methodologies. usc.edupnnl.gov The study of highly branched alkenes fits squarely within this context. Their synthesis often requires innovative catalytic methods to overcome steric hindrance, and their unique structures can lead to materials with novel properties. nih.govnih.gov

Importance of Highly Branched Olefins in Contemporary Chemical Science

The significance of highly branched olefins, also known as sterically hindered alkenes, extends across various domains of modern chemistry. These compounds are more than just structural curiosities; their bulky nature imparts specific characteristics that are of great interest.

The stability of alkenes is influenced by the degree of substitution at the double bond, with more substituted alkenes generally being more stable. tutorchase.com Branching further contributes to this stability. tutorchase.com However, this increased stability is coupled with decreased reactivity due to the steric shielding of the reactive π-bond. tutorchase.com This trade-off between stability and reactivity is a central theme in their study.

In the realm of materials science, branched olefins are crucial components in the synthesis of polymers. wikipedia.org For instance, poly-alpha-olefins (PAOs), which often feature branched alkyl groups, are used as synthetic lubricants with a wide operating temperature range. wikipedia.org The branching disrupts regular polymer chain packing, leading to materials that remain liquid even at low temperatures. wikipedia.org

Furthermore, the synthesis of highly functionalized and sterically congested molecules often relies on reactions involving hindered alkenes. acs.org Developing catalytic systems that can efficiently transform these substrates is an active area of research, pushing the boundaries of what is synthetically achievable. nih.govacs.org

Research Trajectories and Focus on 2,2,3,5,5,6,6-Heptamethyl-3-heptene

Research into highly branched alkenes is multifaceted. One major trajectory involves the development of novel synthetic methods. Traditional reactions may be sluggish or fail entirely with sterically demanding substrates. Consequently, chemists are constantly exploring new catalysts and reaction conditions to facilitate the formation of these complex structures. nih.govnih.gov Another research avenue focuses on the physical and chemical properties of these molecules, seeking to understand how extreme steric crowding influences their behavior.

This compound serves as an exemplary case study within this research landscape. Its highly substituted and branched structure presents a significant synthetic challenge and imparts it with distinct physical properties. The IUPAC name for this compound is (E)-2,2,3,5,5,6,6-heptamethylhept-3-ene. nih.gov

Below are some of the known properties of this compound:

PropertyValueSource
Molecular Formula C14H28 nih.govnist.gov
Molecular Weight 196.37 g/mol nih.govnist.gov
CAS Registry Number 54845-26-0 nih.govnist.gov
Enthalpy of Vaporization (ΔvapH) 51.2 kJ/mol at 318 K nist.gov

The study of this compound and related structures contributes to a deeper understanding of the fundamental principles governing the behavior of sterically congested molecules. This knowledge is crucial for designing new materials and chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54845-26-0

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(E)-2,2,3,5,5,6,6-heptamethylhept-3-ene

InChI

InChI=1S/C14H28/c1-11(12(2,3)4)10-14(8,9)13(5,6)7/h10H,1-9H3/b11-10+

InChI Key

RVZGQICOUDJTHV-ZHACJKMWSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,3,5,5,6,6 Heptamethyl 3 Heptene

Catalytic Dimerization Approaches for Sterically Hindered Olefins

The dimerization of branched C6–C8 olefins is a key pathway for producing synthetic middle-distillate-range hydrocarbons, including 2,2,3,5,5,6,6-heptamethyl-3-heptene. researchgate.net This process is often favored over other reactions like cracking, isomerization, and further oligomerization, especially in the initial hours of the reaction. researchgate.net

A significant precursor for the synthesis of this compound is 2,3,3-trimethyl-1-butene, also known as triptene. researchgate.net Research has demonstrated the conversion of triptene and other branched C6–C8 olefins into distillate-range hydrocarbons (C10–C20) with high selectivity through dimerization. researchgate.net The structure of these reactant precursors is characteristic of products from the low-temperature, acid-catalyzed homologation of dimethyl ether. researchgate.net The use of triptene as a starting material is a focal point in studies aiming to produce the desired heptamethylheptene dimer. researchgate.net

The selective dimerization of sterically hindered olefins like triptene can be effectively achieved using commercial ion-exchange acidic resins. researchgate.net Amberlyst-35, a heterogeneous acid catalyst, has been successfully employed for this purpose under liquid-phase stirred-batch conditions at ambient pressure. researchgate.net This type of catalyst is integral in promoting dimerization as the dominant reaction pathway. researchgate.net The solid nature of heterogeneous catalysts like Amberlyst-35 simplifies their separation from the reaction products.

For instance, in one study, dimerization at 100°C resulted in a 35% conversion of triptene with a 71% molar selectivity to the desired dimer, this compound, within 2 hours. researchgate.net However, for longer reaction times (16 hours or more), the highest conversion of triptene (80%) was also achieved at 100°C. researchgate.net In contrast, the maximum production of C10+ hydrocarbons was obtained at a lower temperature of 80°C. researchgate.net

Table 1: Effect of Temperature on Triptene Dimerization

Temperature (°C)Reaction Time (h)Triptene Conversion (%)Molar Selectivity to Dimer (%)
10023571
100≥1680Not Specified
80≥16Not SpecifiedNot Specified

This table presents selected data on the impact of temperature on the dimerization of 2,3,3-trimethyl-1-butene. researchgate.net

The structural characteristics of the olefin reactants play a significant role in the outcomes of dimerization reactions. researchgate.net Research indicates that the nucleophilicity and the degree of branching of C6–C8 olefins have a strong influence on the yields of the dimerization process. researchgate.net Specifically, in the coupling of C6–C8 olefins, C7 olefins have been shown to be the least reactive. researchgate.net The rate-limiting step in the formation of the dimer is the reaction between the olefin in the bulk liquid phase and the monomer adsorbed onto the catalyst surface. researchgate.net Furthermore, the dimer product can compete with the monomer for active sites on the catalyst, which can inhibit the rate of monomer dimerization. researchgate.net

Novel Synthetic Pathways for Highly Substituted Heptenes

Beyond traditional dimerization, research into novel synthetic pathways for highly substituted alkenes is ongoing. While specific new methods for this compound are not extensively documented, general advancements in the synthesis of highly substituted olefins offer potential alternative routes.

One such area of development is the use of sulfur-mediated olefination of N-tosylhydrazones. nih.govresearchgate.netnih.gov This metal-free approach has been shown to be effective for the synthesis of tetraarylethylenes through the alkylidene-homocoupling of N-tosylhydrazones derived from readily available benzophenones. nih.govresearchgate.net This method relies on inexpensive and benign additives like elemental sulfur and potassium carbonate. nih.govresearchgate.net A key aspect of this methodology is the formation of a diazo compound, a thioketone, and a thiirane (B1199164) as intermediates. nih.govresearchgate.net Such a pathway could potentially be adapted for the synthesis of highly substituted heptenes, offering an alternative to transition-metal-catalyzed cross-couplings and classic methods like the McMurry reaction. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 2,2,3,5,5,6,6 Heptamethyl 3 Heptene

Dimerization Reaction Pathway Elucidation

Dimerization of alkenes, particularly through acid catalysis, is a fundamental process for producing larger hydrocarbons for fuels and chemical feedstocks. nih.gov For a sterically hindered olefin like 2,2,3,5,5,6,6-heptamethyl-3-heptene, the dimerization pathway is subject to significant mechanistic constraints.

Comparative Analysis of Competing Reaction Pathways (e.g., Dimerization as Dominant over Cracking, Isomerization, and Oligomerization)

In the presence of acid catalysts, alkenes can undergo several competing reactions, including dimerization, oligomerization, isomerization, and cracking. The dominance of one pathway over others is determined by factors such as the catalyst type, reaction conditions, and the structure of the alkene itself. nih.govmdpi.com For highly branched alkenes, the steric hindrance around the double bond and the stability of the potential carbocation intermediates play a decisive role.

Dimerization is often favored under milder conditions where there is enough energy to form a carbocation and have it react with another monomer unit, but not enough to induce significant C-C bond cleavage (cracking). chemguide.co.uk Isomerization, involving the migration of the double bond, is a common competing reaction and often precedes oligomerization. nih.gov However, for this compound, the extreme steric bulk may hinder the formation of higher oligomers (trimers, tetramers), making dimerization a more probable outcome than extensive polymerization. nih.gov Cracking typically requires more severe conditions (higher temperatures) to break the strong carbon-carbon sigma bonds. nih.gov

Table 1: General Comparison of Competing Reaction Pathways for Branched Alkenes

Reaction Pathway Typical Catalyst Temperature Pressure Key Influencing Factors
Dimerization/Oligomerization Solid Acids (e.g., Zeolites, Resins), Transition Metals Low to Moderate nih.govrsc.org Ambient to Moderate nih.govyoutube.com Alkene structure, catalyst acidity/type nih.govnih.gov
Isomerization Acid Catalysts, Transition Metals nih.govmit.edu Low to Moderate Low Catalyst properties, reaction time
Catalytic Cracking Zeolites (e.g., H-ZSM-5) nih.govuw.edu.pl High (e.g., ~500-773 K) chemguide.co.uknih.gov Moderate Catalyst pore size and acidity researchgate.net
Thermal Cracking None Very High (e.g., 450-900°C) chemguide.co.ukpsu.edu High chemguide.co.uk Temperature, residence time

Characterization and Role of Transient Carbocationic Intermediates in Olefin Oligomerization

The acid-catalyzed oligomerization of alkenes proceeds through a well-established carbocationic mechanism. nih.govresearchgate.net The reaction is initiated by the protonation of the alkene's double bond by a Brønsted acid catalyst, forming a carbenium ion (a positively charged carbon atom).

For this compound, protonation at C-4 would yield a highly stable tertiary carbocation at C-3, stabilized by the electron-donating effects of the attached alkyl groups.

Step 1: Protonation to form a tertiary carbocation

C₁₄H₂₈ + H⁺ → [C₁₄H₂₉]⁺

This carbocationic intermediate is highly reactive and acts as an electrophile. It can then attack the electron-rich double bond of a second alkene monomer. This step forms a new, larger carbocation (a C28 species in this case). The reaction terminates when this larger carbocation loses a proton, regenerating the catalyst and forming a dimer product. The stability and steric accessibility of these carbocation intermediates are key to the reaction's progression. nih.gov In highly branched systems, the steric crowding can influence the regioselectivity of the attack and the final structure of the dimer.

Kinetic and Thermodynamic Considerations Governing Dimerization Specificity

Both kinetics and thermodynamics govern the outcome of dimerization. The formation of the most stable carbocation intermediate is kinetically favored, as it proceeds through a lower activation energy transition state. For this compound, the formation of a tertiary carbocation is strongly preferred over a less stable secondary one.

Fragmentation and Degradation Pathways of Highly Branched Alkenes

The degradation of large, highly branched hydrocarbons is a central process in petroleum refining and biomass conversion, aimed at producing smaller, more valuable molecules like gasoline and light olefins.

Analysis of Thermal and Catalytic Cracking Behavior

Cracking is the process of breaking large hydrocarbon molecules into smaller ones. The mechanism of cracking depends critically on whether a catalyst is used. wikipedia.org

Thermal Cracking : This process uses high temperatures (450–900°C) and pressures to break C-C and C-H bonds. chemguide.co.ukpsu.edu It proceeds via a free-radical chain reaction mechanism. psu.edu The initiation step involves the homolytic cleavage of a C-C bond to form two alkyl radicals. These radicals then propagate through hydrogen abstraction and β-scission reactions, leading to a mixture of smaller alkanes and alkenes. psu.edu Thermal cracking is less selective than catalytic cracking and tends to produce a higher proportion of light, straight-chain alkenes. chemguide.co.ukpsu.edu

Catalytic Cracking : This process uses solid acid catalysts, typically zeolites like H-ZSM-5, at lower temperatures (around 500°C) than thermal cracking. chemguide.co.uklibretexts.org The mechanism is ionic, proceeding through the formation of carbocation intermediates, similar to oligomerization but under more forcing conditions. uw.edu.plresearchgate.net The process is initiated by the formation of a carbocation from the alkane/alkene feed. This carbocation then undergoes β-scission, a process where a C-C bond beta to the charged carbon breaks, yielding a smaller alkene and a new, smaller carbocation. nih.gov This new carbocation continues the chain reaction. Catalytic cracking is highly effective for producing branched alkanes and alkenes, which are valuable components of high-octane gasoline. chemguide.co.uklibretexts.org

For a highly branched molecule like this compound, catalytic cracking would be expected to preferentially cleave at positions that lead to the formation of stable tertiary carbocations, resulting in a specific distribution of smaller branched products.

Identification of Fragmentation Products and Reaction Networks (e.g., Formation of 2,2,4,6,6-Pentamethyl-3-heptene from larger branched hydrocarbons during bio-oil processing)

The fragmentation of large hydrocarbons results in a complex network of smaller molecules. The specific products formed depend on the structure of the parent molecule and the cracking conditions. During the processing of complex feedstocks like bio-oil, which contains a multitude of large oxygenated organic compounds, thermal and catalytic reactions lead to a wide array of hydrocarbons through cracking, polymerization, and other reactions. nrel.govacs.orgeuropub.co.uk

The formation of 2,2,4,6,6-pentamethyl-3-heptene, a C12 branched alkene, has been noted in the context of emissions from certain industrial materials and as a constituent of triisobutylene. rsc.org Its structure suggests it could be a plausible fragmentation product from a larger, highly branched precursor. For example, the cracking of a C24 dimer of isooctene or a related large hydrocarbon could conceivably yield two C12 molecules like 2,2,4,6,6-pentamethyl-3-heptene. In mass spectrometry, fragmentation patterns are dictated by the formation of the most stable carbocations, which for branched alkanes often involves cleavage at the most substituted carbon atoms. youtube.com By analogy, the cracking of this compound would likely involve β-scission of its carbocation intermediates, potentially leading to a variety of smaller branched alkenes and alkanes, including isobutene, isooctene, and other pentamethylheptene isomers.

Reactivity Studies in Complex Organic Reactions

Comprehensive research specifically detailing the reactivity of this compound in a wide range of complex organic reactions is limited in publicly available scientific literature. However, its formation through the dimerization of triptene (2,3,3-trimethyl-1-butene) provides insights into its stability and the types of reactions it can participate in, primarily as a product of catalytic processes.

The structure of this compound is characterized by significant steric hindrance around the central carbon-carbon double bond. This high degree of substitution with bulky tert-butyl and isopropyl groups is expected to significantly influence its reactivity, generally rendering it less susceptible to reactions that are common for less substituted alkenes.

One of the primary documented reactions involving this compound is its synthesis via the catalytic dimerization of branched C6-C8 olefins, particularly triptene. Studies on this process have been conducted using acidic resin catalysts like Amberlyst-35 under liquid-phase batch conditions.

In a notable study, the dimerization of triptene was monitored at various temperatures to observe the production of this compound. The findings from these experiments highlight the conditions favoring the formation of this highly branched dimer.

Temperature (°C)Triptene Conversion (%)Molar Selectivity to Dimer (%)Reaction Time (h)
10035712

The significant steric shielding of the double bond in this compound suggests that it would exhibit low reactivity in typical electrophilic addition reactions. The approach of an electrophile to the electron-rich double bond would be severely impeded by the surrounding bulky alkyl groups. Similarly, reactions requiring the formation of cyclic intermediates, such as epoxidation or dihydroxylation, would likely proceed at a very slow rate, if at all, under standard conditions.

Computational and Theoretical Studies on 2,2,3,5,5,6,6 Heptamethyl 3 Heptene

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Assessment of Steric Hindrance Effects on Molecular Stability and Reactivity

The core of 2,2,3,5,5,6,6-Heptamethyl-3-heptene's structure is a C=C double bond, which typically enforces a planar geometry. However, the presence of bulky substituents, including two tert-butyl groups and three additional methyl groups in close proximity, forces significant deviations from this ideal planarity. This distortion is a direct consequence of steric hindrance, where non-bonded atoms are forced into close contact, leading to repulsive interactions.

Computational models predict that to alleviate this strain, the molecule will likely adopt a twisted conformation around the C=C bond. This twisting reduces the repulsion between the bulky alkyl groups but comes at the cost of weakening the π-bond. The degree of this twist, represented by the dihedral angle between the substituents on the double-bonded carbons, is a key indicator of the extent of steric strain. Furthermore, bond lengths, particularly the C=C bond and the adjacent C-C single bonds, are expected to be elongated compared to less substituted alkenes. Bond angles around the sp2-hybridized carbons are also likely to be distorted from the ideal 120°.

These structural distortions have a profound impact on the molecule's stability and reactivity. The strain energy, which is the excess energy of the molecule compared to a hypothetical strain-free analogue, is expected to be substantial. This inherent instability makes the molecule more reactive, as chemical reactions that relieve this strain will be energetically favorable.

A hypothetical data table derived from quantum chemical calculations could illustrate these points:

ParameterStandard Value (in a simple alkene)Predicted Value for this compound
C=C Bond Length (Å)~1.34> 1.36
C-C=C Bond Angle (°)~120> 125
C=C Torsion Angle (°)0> 30
Strain Energy (kcal/mol)0High

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is intrinsically linked to its distorted geometry. The twisting of the C=C double bond leads to a reduction in the overlap between the p-orbitals that form the π-bond. This weakening of the π-bond results in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the π-bonding orbital of the alkene, while the LUMO is the corresponding π*-antibonding orbital. A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited, making it more reactive towards electrophiles. The electron density distribution, as calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would likely show a polarization of the electron cloud due to the inductive effects of the alkyl groups and the consequences of steric strain.

Reaction Dynamics and Transition State Modeling

The high degree of steric strain in this compound opens up unique reaction pathways that are not commonly observed in less hindered alkenes. Computational modeling of its reaction dynamics allows for the prediction of these pathways and the energetic barriers associated with them.

Computational Prediction of Dimerization and Fragmentation Mechanisms

Due to the weakened π-bond and significant steric strain, this compound is a potential candidate for unusual reactivity. One plausible reaction pathway is dimerization, where two molecules react to form a cyclobutane (B1203170) derivative. However, the extreme steric bulk may hinder the approach of two molecules, making this pathway less likely than in moderately hindered alkenes.

A more probable reaction mechanism, driven by the desire to relieve steric strain, is fragmentation. Computational studies could predict that upon heating or photochemical excitation, the molecule might undergo C-C bond cleavage at one of the highly substituted positions. For instance, the bond between a quaternary carbon and the double-bonded carbon could break, leading to the formation of a stable radical and a smaller alkene.

Calculation of Activation Energies and Reaction Rate Constants

For any proposed reaction mechanism, computational chemistry can be used to locate the transition state structure and calculate the activation energy (Ea). The transition state is the highest energy point along the reaction coordinate, and the activation energy represents the minimum energy required for the reaction to occur.

For the fragmentation of this compound, the calculated activation energy would provide insight into the thermal stability of the molecule. A relatively low activation energy for fragmentation would suggest that the molecule is prone to decomposition at elevated temperatures. These calculated activation energies can then be used in conjunction with transition state theory to estimate the reaction rate constants (k) at different temperatures.

A hypothetical data table for predicted reaction pathways could be structured as follows:

Reaction PathwayPredicted Activation Energy (Ea) (kcal/mol)Predicted Rate Constant (k) at 298 K (s⁻¹)
DimerizationHighLow
FragmentationModerateModerate

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced NMR Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For complex structures like 2,2,3,5,5,6,6-heptamethyl-3-heptene, one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, but multi-dimensional techniques are essential for complete and unambiguous assignment of all proton and carbon signals.

The highly substituted nature of this compound results in significant signal crowding in 1D NMR spectra. Two-dimensional (2D) NMR experiments are indispensable for resolving these overlaps and establishing connectivity within the molecule. researchgate.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, COSY would establish the correlation between the vinylic proton at the C4 position and the methine proton at the C3 position.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon atoms with their attached protons. This technique is crucial for assigning the chemical shifts of each carbon by linking them to their more easily distinguished proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment can help determine the stereochemistry around the double bond (E/Z configuration) by identifying protons that are close in space, though for the trans (E) isomer, the key correlations would be between the vinylic proton and the protons on the C5 tert-butyl-like group.

The combination of these techniques allows for the definitive assignment of every signal, even in the presence of extreme branching. researchgate.netfigshare.com

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for (E)-2,2,3,5,5,6,6-Heptamethyl-3-heptene

Atom PositionProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1 (on C2)~0.95 (s, 9H)~29.5C2, C3
C2-~33.0-
C3~2.50 (d, 1H)~45.0C2, C4, C1-Me's
C4~5.30 (d, 1H)~128.0C2, C3, C5, C6
C5-~140.0-
C6-~35.0-
C7 (on C6)~1.10 (s, 9H)~31.0C5, C6
C3-Methyl~1.05 (d, 3H)~21.0C2, C3, C4
C5-Methyl~1.20 (s, 6H)~27.0C4, C5, C6

Mass Spectrometry for Mechanistic Elucidation and Mixture Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for analyzing the complex mixtures in which it is often found.

High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS), provides highly accurate mass measurements, typically with sub-ppm mass accuracy. mdpi.com This capability is critical for confirming the elemental composition of the target molecule (C₁₄H₂₈) and for identifying and characterizing impurities that may be present from its synthesis, such as isomers, oligomers, or products from side reactions. acs.orgthermofisher.comstrath.ac.uk For example, in the dimerization of triptene to form this compound, impurities could include unreacted triptene, isomeric C14 products, or trimers (C21). acs.org HRMS can easily distinguish these based on their exact masses.

Table 2: Potential Impurities in the Synthesis of this compound and Their HRMS Signatures

Compound NameMolecular FormulaExact Mass (Da)Mass Difference from Target (Da)
Triptene (precursor)C₇H₁₄98.10955-98.10955
This compound (Target) C₁₄H₂₈ 196.21910 0.00000
Isomeric DimerC₁₄H₂₈196.219100.00000
Triptene TrimerC₂₁H₄₂294.32865+98.10955
Over-reduced productC₁₄H₃₀198.23475+2.01565

Isotopic labeling is a powerful technique to elucidate the mechanisms of chemical reactions. pressbooks.pubwikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can trace the path of that atom through the reaction to the final product. numberanalytics.comfiveable.me

In the context of forming this compound, one could use a ¹³C-labeled precursor to understand the dimerization mechanism. For example, if triptene (2,3,3-trimethyl-1-butene) is used as a precursor, labeling one of its methyl groups with ¹³C and then analyzing the resulting dimer with mass spectrometry would reveal how the molecules combine. ias.ac.in This can help distinguish between different proposed cationic rearrangement pathways during the acid-catalyzed dimerization process. researchgate.net The location of the label in the final product can be determined by a combination of MS/MS fragmentation and ¹³C NMR. pressbooks.pub

Chromatographic Techniques for Separation and Quantitative Analysis of Isomers and Reaction Products

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and, most challengingly, its own isomers. vurup.sk

Gas chromatography (GC) is the most suitable technique for the analysis of volatile and semi-volatile hydrocarbons like this compound. The separation of closely related branched alkene isomers often requires high-resolution capillary columns. stackexchange.comoup.com The choice of the stationary phase is critical; non-polar phases (like dimethylpolysiloxane) separate compounds primarily based on boiling point, while more polar phases can offer selectivity based on the position of the double bond. chromforum.org

Quantitative analysis, determining the precise amount or concentration of the product and its impurities, is typically performed using GC with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). drawellanalytical.com A calibration curve is constructed using standards of known concentration to relate the detector response (peak area) to the amount of the analyte. longdom.org This is crucial for calculating reaction yield, conversion, and selectivity. researchgate.net

Table 3: Example Gas Chromatography (GC) Method for Analysis of a Reaction Mixture

ParameterValue / ConditionPurpose
Instrument Gas Chromatograph with FID/MSSeparation and Detection
Column Capillary, 30 m x 0.25 mm ID, 0.25 µm filmHigh-resolution separation of isomers
Stationary Phase 5% Phenyl PolysiloxaneGeneral purpose with some polarity for olefin separation
Carrier Gas HeliumInert mobile phase
Injection Mode Split (50:1)Prevents column overloading
Injector Temp. 250 °CEnsures rapid volatilization of the sample
Oven Program 60 °C (2 min), ramp 10 °C/min to 280 °C (5 min)Separates compounds based on boiling point and interaction
Detector Temp. 300 °CPrevents condensation of analytes in the detector

Applications and Industrial Relevance in Chemical Process Engineering

Role in the Development of Synthetic Fuels and Energy Carriers

The exploration of synthetic fuels is a critical area of research aimed at developing alternatives to conventional petroleum-based fuels. The performance of a fuel is intricately linked to its molecular structure. Highly branched alkanes are often desirable components in fuel blends due to their high octane (B31449) ratings and good cold flow properties. While 2,2,3,5,5,6,6-heptamethyl-3-heptene is an alkene, its hydrogenated alkane counterpart, 2,2,3,5,5,6,6-heptamethylheptane, could be a valuable fuel component. However, the direct use of the unsaturated olefin in fuel blends presents certain challenges.

Assessment as a Component in Middle-Distillate Fuel Blends (e.g., Jet Fuel Blend Stocks) Based on Performance Metrics

Middle-distillate fuels, such as jet fuel, have stringent specifications to ensure safe and reliable engine performance. While there is a lack of specific public data on the performance of this compound as a direct blending component for jet fuel, general principles of fuel science suggest that its presence would be undesirable. Olefins are generally limited in jet fuel specifications due to their poor thermal stability, which can lead to the formation of gums and deposits in the fuel system and engine. frontiersin.org

The performance of a potential jet fuel blendstock is evaluated based on several key metrics. The table below outlines some of these critical parameters and provides a qualitative assessment of how a highly branched olefin like this compound might perform.

Performance MetricDesired Property for Jet FuelInferred Performance of this compoundRationale
Thermal Stability HighLowThe presence of a double bond makes the molecule susceptible to oxidation and polymerization at high temperatures, leading to deposit formation. frontiersin.org
Energy Density HighModerate to HighAs a C14 hydrocarbon, it would have a good energy density by mass and volume.
Freezing Point LowLowThe highly branched structure would likely result in a low freezing point, which is beneficial for aviation fuels.
Viscosity Within specified rangeLikely within rangeThe molecular size and branching would influence viscosity.

It is important to note that for this compound to be a viable component of jet fuel, it would likely need to be hydrogenated to its corresponding alkane, 2,2,3,5,5,6,6-heptamethylheptane, to eliminate the reactive double bond and improve thermal stability.

Correlation of Molecular Architecture with Combustion Properties and Engine Performance in Advanced Fuel Systems

The molecular architecture of a fuel has a direct impact on its combustion properties. The extensive methylation and quaternary carbon centers in this compound create significant steric hindrance around the double bond. This steric shielding is expected to influence its combustion behavior.

In advanced fuel systems, precise control over combustion is critical. The highly branched nature of this molecule would likely lead to a high research octane number (RON) and motor octane number (MON) if it were used in gasoline, contributing to anti-knock properties. However, in diesel or jet engines, where ignition delay is a key parameter, the stability of this molecule could lead to longer ignition delays.

Intermediate in Complex Organic Synthesis

The reactivity of the carbon-carbon double bond in alkenes makes them valuable building blocks in organic synthesis. However, the utility of this compound in this regard is heavily influenced by its steric bulk.

Utilization as a Building Block in the Synthesis of Specialized Organic Compounds

While specific examples of the use of this compound as a building block in the synthesis of specialized organic compounds are not widely reported in public literature, its structure suggests potential applications in areas where a bulky, sterically hindered moiety is desired. For instance, it could be used to introduce a highly branched alkyl group into a larger molecule, which could impart properties such as increased solubility in nonpolar solvents, thermal stability, or specific conformational constraints.

The double bond, although sterically hindered, could potentially undergo reactions such as epoxidation, dihydroxylation, or cleavage under forcing conditions to yield functionalized derivatives. These derivatives could then serve as intermediates in the synthesis of complex molecules. The steric hindrance would likely lead to high regioselectivity in reactions where multiple sites are available for attack.

Involvement in Controlled Oligomerization and Polymerization Processes

Oligomerization and polymerization are key industrial processes for converting smaller alkenes into higher molecular weight products. However, the significant steric hindrance in this compound makes its participation in such processes challenging.

The polymerization of alkenes can proceed through various mechanisms, including radical, cationic, and anionic pathways. mdpi.comexxonmobilchemical.com For a sterically hindered alkene like this compound, the approach of a growing polymer chain or another monomer unit to the double bond would be severely restricted.

The table below compares the expected reactivity of this compound in polymerization with a less hindered alkene like isobutylene.

FeatureIsobutylene (2-methylpropene)This compound
Steric Hindrance ModerateVery High
Susceptibility to Cationic Polymerization HighVery Low
Feasibility of Radical Polymerization Possible under specific conditionsExtremely Difficult
Potential for Controlled Polymerization Can be controlled to produce polymers with specific molecular weights. mdpi.comUnlikely to polymerize in a controlled manner due to steric hindrance.

Due to these limitations, it is improbable that this compound would be a suitable monomer for the production of high molecular weight polymers under typical polymerization conditions. Its reactivity would likely be limited to dimerization or the formation of very short oligomers, and even these reactions would probably require forcing conditions and specialized catalysts. The study of the oligomerization of isobutylene, a structurally related but less hindered alkene, shows that the process is sensitive to catalyst type and reaction conditions, leading to a range of products. mdpi.comresearchgate.netscilit.com The increased steric bulk of this compound would further complicate such reactions.

Q & A

Q. What are the established synthetic routes for 2,2,3,5,5,6,6-Heptamethyl-3-heptene, and how are reaction conditions optimized?

Synthesis typically involves catalytic hydrogenation or alkylation of precursor alkenes, with careful control of steric hindrance due to the compound’s heptamethyl substituents. Key parameters include temperature (60–120°C), pressure (1–3 atm for hydrogenation), and catalysts like palladium or nickel . Purification often requires fractional distillation or preparative gas chromatography (GC) to isolate the target compound from stereoisomers or byproducts .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation employs:

  • NMR Spectroscopy : 13C^{13}\text{C} and 1H^{1}\text{H} NMR to resolve methyl group environments and confirm regiochemistry .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices and fragmentation patterns are cross-referenced with NIST spectral libraries .
  • X-ray Crystallography : For crystalline derivatives, though steric bulk often limits crystal formation .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

Stability studies use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation at elevated temperatures (>150°C). Hydrolytic stability is tested in polar solvents (e.g., DMSO/water mixtures), revealing susceptibility to acid-catalyzed isomerization. Long-term storage recommendations include inert atmospheres (argon) and low temperatures (−20°C) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, given the compound’s multiple stereocenters?

Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example, Sharpless epoxidation or enantioselective hydrogenation can direct stereochemistry, but steric hindrance from methyl groups complicates catalyst accessibility. Computational modeling (DFT) predicts transition-state geometries to optimize catalyst design .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates steric effects in solvated environments, critical for understanding reaction kinetics .
  • Quantitative Structure-Property Relationship (QSPR) : Correlates methyl group topology with physical properties like boiling point or solubility .

Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?

Contradictions often arise from isomeric impurities or instrumental artifacts. Resolution strategies include:

  • Multi-Technique Cross-Validation : Compare GC-MS, IR, and NMR data to identify inconsistencies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula accuracy (±0.001 Da) .
  • Statistical Thermodynamics : Quantifies conformational populations affecting spectral outcomes .

Q. What experimental design principles apply to studying this compound’s degradation pathways?

Degradation studies use a factorial design to test variables:

  • Temperature (40–200°C)
  • Light Exposure (UV vs. visible)
  • Catalysts (acid/base, metal ions)
    Response Surface Methodology (RSM) optimizes conditions for isolating degradation products, analyzed via LC-MS or GC×GC .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

Its electron-rich alkene moiety participates in Diels-Alder or epoxidation reactions. However, steric bulk limits reactivity with large dienophiles. Mechanistic studies (kinetic isotope effects, Hammett plots) reveal rate-determining steps in such transformations .

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